Toluidine Blue
Description
Historical Context and Evolution of Toluidine Blue's Research Applications
The origins of this compound can be traced back to 1856 when William Henry Perkin, a British chemist, synthesized it during experiments aimed at producing quinine. bitesizebio.com Although not the intended outcome, the blue substance he created possessed excellent dyeing capabilities and was initially known as aniline (B41778) purple or 'Mauveine'. bitesizebio.com Its primary use was in the dye industry as the first synthetic organic chemical dye. bitesizebio.com Over time, its potential for medical and research applications was recognized, and it became known as this compound. bitesizebio.com
Its application in medical contexts, particularly as a histological stain, began to evolve, with its metachromatic properties becoming increasingly significant for highlighting specific tissue components. nih.govbitesizebio.com The clinical application of staining neoplastic cells with this compound was first described in 1963 by Richart, who used it for staining cervical carcinoma in situ. medicinaoral.comspringermedizin.de Subsequently, its use expanded to the detection of oral mucosal abnormalities and has been valued for demarcating the extent of lesions. medicinaoral.com
Academic Significance of this compound as a Research Tool
The academic significance of this compound lies in its ability to selectively stain acidic tissue components, such as nucleic acids (DNA and RNA) and polysaccharides. wikipedia.orgnih.gov This selective binding is particularly useful for visualizing cellular structures rich in these molecules, such as cell nuclei and mast cell granules. wikipedia.orgnih.gov
A key property contributing to its significance is metachromasia. wikipedia.orgnih.govresearchgate.net Metachromasia is the phenomenon where a single dye stains different tissue components in colors other than that of the dye solution itself. nih.govresearchgate.net In the case of this compound, while the dye solution is blue, it can stain certain structures, like mast cell granules and proteoglycans, purple or red due to the presence of highly acidic macromolecules. wikipedia.orgnih.govbitesizebio.com This differential staining allows researchers to easily identify and distinguish these components within a tissue sample. wikipedia.orgbitesizebio.com
Furthermore, this compound offers practical advantages in research settings, including its relatively simple and rapid staining procedure compared to other methods. bitesizebio.com This speed is particularly beneficial for rapid microscopic analysis, such as with frozen sections. wikipedia.org
Overview of Key Research Domains Utilizing this compound
This compound is employed across various research domains due to its versatile staining capabilities. Some key areas include:
Histology and Cytology: this compound is a standard stain for visualizing cellular and tissue morphology. wikipedia.orgbiognost.com It is particularly useful for staining nuclei dark blue and cytoplasm light blue, providing good nuclear detail. wikipedia.orgbiognost.comnih.gov Its ability to stain acidic components makes it valuable for examining a wide range of tissues. wikipedia.orgnih.gov
Mast Cell Identification: Due to the high content of heparin in their cytoplasmic granules, mast cells are prominently stained metachromatically (purple) by this compound. wikipedia.orgnih.govbitesizebio.com This makes it an essential tool for researchers studying allergic reactions, inflammation, and other processes involving mast cells. bitesizebio.com
Connective Tissue and Cartilage Research: this compound stains proteoglycans and glycosaminoglycans found in tissues like cartilage metachromatically. wikipedia.orgnih.gov This property is valuable for studying the composition and structure of connective tissues. wikipedia.orgnih.gov
Nucleic Acid Visualization: this compound has a high affinity for DNA and RNA, making it useful for staining chromosomes in plant and animal tissues and visualizing nuclear material in various cell types. wikipedia.orgnih.govbiognost.com
Cancer Research: this compound has been investigated and used as an adjunct tool for identifying dysplastic and malignant cells, particularly in oral mucosa and other epithelial tissues. medicinaoral.comspringermedizin.denih.govnih.gov The increased nucleic acid content and altered cellular structure in neoplastic cells can lead to differential staining with this compound. medicinaoral.comnih.gov It can aid in identifying areas for biopsy and assessing lesion margins. medicinaoral.comspringermedizin.deresearchgate.net
Rapid On-Site Evaluation (ROSE): In cytology, this compound can be used for rapid staining of imprint smears and frozen sections, allowing for quick preliminary assessment and aiding in sample adequacy evaluation. wikipedia.orgnih.govthieme-connect.com
Studies of Polysaccharides and Lipid Interactions: this compound can be used as a probe to study the binding of negatively charged polysaccharides to lipid structures, utilizing the metachromatic shift in its absorption spectrum upon binding. mdpi.com
These examples highlight the diverse applications of this compound as a fundamental research tool across various biological and medical disciplines.
Properties
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVVYWLPUPJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048728 | |
| Record name | Tolonium chloride | |
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Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |
| Record name | Tolonium chloride | |
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CAS No. |
92-31-9 | |
| Record name | Tolonium chloride [INN] | |
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| Record name | TOLONIUM CHLORIDE | |
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| Record name | Toluidine Blue | |
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| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1) | |
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| Record name | Tolonium chloride | |
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| Record name | Tolonium chloride | |
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| Record name | TOLONIUM CHLORIDE | |
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Molecular Interactions and Mechanistic Underpinnings
Metachromatic Properties and Mechanisms in Biological Systems
Metachromasia, the color shift observed with certain dyes like Toluidine Blue, is a key characteristic that allows for the differential staining of biological tissues. researchgate.netwikipedia.org This property is not a change in the dye's chemical structure but rather a physical phenomenon influenced by its environment and concentration. wikipedia.orgnih.gov this compound, being a cationic dye, has a high affinity for acidic tissue components rich in anionic groups. wikipedia.orgnih.gov
Interaction with Polyanionic Structures
The metachromatic staining induced by this compound is fundamentally dependent on the presence of polyanions within the tissue. wikipedia.org These negatively charged molecules attract and bind the cationic dye molecules. ihisto.ionih.gov The density and arrangement of these anionic sites play a crucial role in determining the resulting color. wikipedia.org
Sulfated glycosaminoglycans (GAGs) are prominent polyanions found in various biological tissues and are well-known to exhibit strong metachromasia with this compound. ihisto.iowikipedia.org The high concentration of negatively charged sulfate (B86663) and carboxylate groups in GAGs, such as heparin and chondroitin (B13769445) sulfate, provides numerous binding sites for the cationic this compound molecules. wikipedia.orgresearchgate.netnih.gov This interaction is primarily ionic, driven by the electrostatic attraction between the positive dye molecules and the negative charges on the GAG chains. nih.gov
For example, heparin, a highly sulfated GAG found in mast cell granules, stains intensely purple to red with this compound due to this interaction. wikipedia.orgpennstatehealth.net Similarly, chondroitin sulfate, a major component of cartilage, also demonstrates metachromatic staining. wikipedia.orgnih.gov The binding of this compound to sulfated GAGs can be affected by factors such as dye concentration and the presence of competing ions. scribd.comresearchgate.net
Acidic mucins, which contain sulfated and carboxylated carbohydrate chains, are another class of polyanions that interact with this compound to produce metachromatic staining. wikipedia.orgnih.govleicabiosystems.com These interactions are also based on the electrostatic attraction between the cationic dye and the anionic groups of the mucins. leicabiosystems.com this compound staining can differentiate between different types of acidic mucins based on their charge density. leicabiosystems.com
Cartilage is rich in proteoglycans, which consist of core proteins covalently linked to GAG chains, primarily chondroitin sulfate and keratan (B14152107) sulfate. scielo.org.arnih.gov These proteoglycans, particularly aggrecan, are highly polyanionic due to their abundant sulfated GAG chains. nih.govpnas.org this compound binds to the sulfate groups of the GAGs within the cartilage matrix, resulting in metachromatic staining that appears purple or red. ihisto.iowikipedia.orgnih.gov The intensity of the metachromatic staining in cartilage is often used to assess the proteoglycan content, with reduced staining indicating proteoglycan loss, as seen in conditions like osteoarthritis. nih.govpnas.org
Acidic Mucins
Role of Dye Aggregation in Metachromasia
The key mechanism underlying the metachromatic color shift of this compound is the aggregation of dye molecules when bound to high concentrations of anionic sites on polyanionic substrates. wikipedia.orgnih.govscribd.com In dilute solutions or when bound to structures with low anionic density, this compound exists primarily as monomers, which absorb light maximally at a longer wavelength, resulting in a blue (orthochromatic) color. researchgate.netwikipedia.org However, in the presence of closely spaced negative charges on polyanions, the cationic dye molecules are brought into close proximity, leading to the formation of dimers, trimers, and higher-order polymeric aggregates. wikipedia.orgscribd.com
This aggregation causes a shift in the dye's absorption spectrum to shorter wavelengths (a hypsochromic shift). wikipedia.orgnih.gov For this compound, this spectral shift results in the absorption of green and yellow light, causing the transmitted light to appear purple to red. wikipedia.org The degree of dye aggregation, and thus the extent of the metachromatic shift, is directly related to the charge density of the polyanionic substrate. wikipedia.org The planar structure of this compound molecules facilitates this face-to-face stacking arrangement in aggregates. researchgate.net
Influence of pH on Metachromatic Staining
The pH of the staining solution significantly influences the metachromatic staining of this compound by affecting the ionization state of both the dye and the tissue components. researchgate.netnih.govwikipedia.org this compound is a basic dye, and its cationic nature is dependent on the pH. Similarly, the anionic state of many tissue polyanions, particularly those with carboxyl groups, is also pH-dependent. researchgate.net
Studies have shown that the intensity and specificity of metachromatic staining with this compound are highly dependent on the pH of the staining solution. nih.govtandfonline.comnih.gov For instance, metachromatic staining of mast cell granules and cartilage is often observed at specific acidic pH ranges. wikipedia.orgkarger.com Using different pH levels can help differentiate between various types of acidic mucosubstances based on their critical electrolyte concentration, which is influenced by the type and density of their anionic groups. leicabiosystems.com A standardized protocol for this compound staining emphasizes the importance of controlling pH for consistent and reliable results in assessing proteoglycan development in cartilage. nih.govnih.gov
| Tissue Component | Polyanionic Group(s) Involved | Typical Metachromatic Color (this compound) | pH Influence |
| Sulfated Glycosaminoglycans | Sulfate, Carboxylate | Purple to Red | Staining strong at acidic pH (sulfates) |
| Acidic Mucins | Sulfate, Carboxylate | Purple to Red | Staining depends on pH affecting ionization |
| Cartilage Proteoglycans | Sulfate (in GAGs) | Purple to Red | Staining strong at acidic pH (sulfates) nih.gov |
| Nucleic Acids (DNA, RNA) | Phosphate (B84403) | Blue (Orthochromatic) | Stained blue at high pH wikipedia.org |
Nucleic Acid Binding and Its Implications
The binding of this compound to nucleic acids is a well-studied phenomenon involving different mechanisms depending on the concentration of the dye and the structure of the nucleic acid. nih.govtandfonline.com This interaction leads to observable changes, such as hypochromism in absorption spectra and a decrease in emission intensity, which are used to investigate the binding characteristics. nih.gov
Interaction with DNA Structures
This compound interacts with various DNA structures, including calf thymus DNA (ct-DNA), G-quadruplex DNA, and single-stranded DNA (ssDNA). agrifoodscience.comagrifoodscience.com Studies have shown a pronounced affinity for G-quadruplex DNA and ct-DNA compared to ssDNA. agrifoodscience.comagrifoodscience.com The interaction with DNA can involve both specific (intercalation) and non-specific (electrostatic) mechanisms. ysu.am
Intercalation Mechanisms
At lower concentrations, this compound has been observed to intercalate into the base pairs of DNA. nih.govtandfonline.com Intercalation involves the insertion of the planar aromatic ring system of the dye molecule between adjacent base pairs in the DNA double helix. ysu.amresearchgate.net This mode of binding is considered highly effective for molecules targeting DNA. researchgate.net While some studies suggest partial intercalation nih.gov, the possibility of competitive binding with other intercalating agents like Ethidium Bromide has been explored, with findings suggesting that competitive binding may not be the primary reason for observed fluorescence changes in some cases. researchgate.net
Electrostatic Interactions
This compound, being a cationic dye, forms electrostatic interactions with the negatively charged phosphate groups of the DNA backbone. cambridge.orgnih.govysu.amresearchgate.net This interaction is particularly significant at higher dye concentrations nih.govtandfonline.com and is considered more important for the formation of bridged structures between DNA duplexes by this compound molecules. nih.govresearchgate.net The electrostatic interaction contributes to the binding affinity and is influenced by factors such as ionic strength. researchgate.net
Binding Stoichiometry with DNA
Research using methods like Job's method has been employed to determine the binding stoichiometry of this compound with DNA structures. agrifoodscience.comagrifoodscience.com Studies involving G-quadruplex DNA or ssDNA have indicated a binding stoichiometry of 1:1 for this compound. agrifoodscience.comagrifoodscience.com For calf thymus DNA, studies investigating both intercalation and electrostatic binding modes estimated the number of binding sites to be approximately 0.48 for intercalation and 0.79 for electrostatic binding. nih.gov
Table 1: Estimated Binding Parameters of this compound with Calf Thymus DNA
| Binding Mode | Binding Constant (L mol⁻¹) | Number of Binding Sites |
| Intercalation | 1.76 x 10⁶ | 0.48 |
| Electrostatic | 6.18 x 10⁵ | 0.79 |
*Data derived from spectroscopic studies on the interaction of this compound with calf thymus DNA. nih.gov
Interaction with RNA
This compound also interacts with RNA. nih.govresearchgate.net It is a basic dye that binds to nucleic acids and preferentially stains RNA. histologyguide.com The affinity for nucleic acids, including RNA, contributes to its use in staining tissues rich in these components. nih.govresearchgate.net Studies have noted that this compound stains single-stranded RNA better than DNA-protein complexes. researchgate.net The binding to RNA can lead to observable spectral shifts. mdpi.com
Differential Staining of Nucleic Acids in Pathological States
This compound's affinity for nucleic acids is exploited in the differential staining of tissues in pathological states, particularly in the detection of malignancy. nih.govhistologyguide.comtandfonline.comtandfonline.comnih.gov Cancer cells often contain quantitatively more DNA and RNA than normal cells. nih.govfrontiersin.orgtandfonline.comtandfonline.com This higher nucleic acid content, along with potentially wider intracellular channels in malignant epithelia, leads to increased penetration and retention of the dye in cancerous areas compared to non-malignant tissues. nih.govfrontiersin.org
This differential retention allows this compound staining to delineate regions of malignancy in epithelial mucosa, appearing as a deep blue or violet color. tandfonline.comtandfonline.com The staining intensity can provide a visual indication of the stage of carcinoma. frontiersin.org This principle forms the basis of using this compound as a diagnostic aid and a method to delineate areas for biopsy in suspected lesions. tandfonline.comnih.gov
Protein Interactions and Conformational Effects
This compound O (TBO) has been shown to interact with various proteins, including serum albumins. These interactions are crucial for understanding the biological behavior and potential applications of TBO, particularly in areas like photodynamic therapy and diagnostics. Studies employing spectroscopic methods such as absorption, emission, circular dichroism, and synchronous fluorescence, alongside molecular docking, have provided insights into the binding characteristics and the resulting conformational changes in proteins upon interaction with TBO. researchgate.net
Binding to Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is a major transport protein in the bloodstream, and its interaction with various ligands, including drugs and dyes like this compound O, significantly influences their distribution, metabolism, and excretion. Research indicates a strong binding interaction between TBO and HSA. researchgate.net Spectroscopic studies have revealed that TBO can bind to HSA, with the primary binding site suggested to be located in site I of HSA, involving a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. researchgate.net Molecular docking studies further support the characterization of the binding models of TBO-HSA complexes. researchgate.net
The interaction between TBO and HSA can lead to changes in the conformation of the protein. Studies using techniques such as synchronous emission, three-dimensional emission, and circular dichroism spectroscopy have established TBO-induced conformational changes in HSA. researchgate.net For instance, the binding of ligands to HSA can decrease emission intensities, likely due to microenvironmental or conformational changes around fluorophore residues within the protein. researchgate.net
Binding constants (Kb) for the interaction between TBO and HSA have been determined using techniques like emission spectroscopy. researchgate.net These constants provide a quantitative measure of the affinity between TBO and HSA.
Influence of pH on Protein Binding
The pH of the environment plays a significant role in the interaction between this compound O and proteins like Human Serum Albumin. Spectroscopic studies investigating the interaction of TBO with biological macromolecules, including HSA, at different pH values have been conducted. frontiersin.orgfrontiersin.org These studies confirm that TBO interacts with HSA, although the strength and nature of the interaction can be influenced by pH. frontiersin.orgfrontiersin.org
Advanced Methodologies and Techniques Employing Toluidine Blue
Spectroscopic Analysis in Research
Spectroscopic techniques leverage the interaction of light with matter to provide detailed information about molecular structure, concentration, and interactions. Toluidine Blue's optical properties, particularly its absorption and emission characteristics, undergo significant changes upon binding to various biomolecules, making it a sensitive probe for studying these interactions. Spectroscopic methods such as UV-Visible absorption, fluorescence, and circular dichroism spectroscopy are frequently employed to investigate the binding affinity, kinetics, and conformational changes induced by this compound's interaction with target molecules like proteins and nucleic acids. nih.govresearchgate.netnih.govpsu.edu
UV-Visible Spectroscopy for Binding Affinity Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the binding interactions between this compound and various substances, notably biomolecules. The binding of this compound to macromolecules like DNA or proteins often results in observable changes in its UV-Vis absorption spectrum, including shifts in peak wavelengths (hypsochromic or bathochromic shifts) and alterations in absorbance intensity. nih.govaphrc.orgacs.orgagrifoodscience.com These spectral changes are indicative of the formation of dye-molecule complexes and can be used to determine binding constants and stoichiometry.
For instance, studies investigating the interaction of this compound with DNA have shown significant spectral shifts, reflecting the strong interaction between the cationic dye and the anionic phosphate (B84403) backbone of DNA. nih.govagrifoodscience.com A study on the interaction between this compound and poly (ammonium acrylate), an anionic polyelectrolyte, revealed a large hypsochromic shift of 73 nm in the absorption spectrum, suggesting the formation of dye aggregates upon binding. aphrc.org This analysis also indicated a stoichiometric ratio of 1:1 for the complex formed. aphrc.org UV-Vis spectroscopy has also been employed to estimate the binding constant of this compound with proteins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), although interactions with HSA were found to be significant only at very high pH conditions. nih.govresearchgate.netnih.govresearchgate.net The binding constant of this compound for Tau protein was estimated by UV-Vis spectroscopy, indicating a weak binding affinity which could be attributed to the basic charge of the dye and Tau. acs.org
Fluorescence Spectroscopy in Biomolecular Recognition
Fluorescence spectroscopy is a highly sensitive technique used to investigate molecular interactions and dynamics. While this compound O itself is often considered weakly fluorescent, its interaction with fluorescent biomolecules or its ability to influence the fluorescence of other probes makes it useful in biomolecular recognition studies. psu.eduresearchgate.netchalcogen.ro Changes in fluorescence intensity (quenching or enhancement) or shifts in emission wavelengths upon the addition of this compound can provide insights into binding events, the proximity of the dye to fluorescent residues (like tryptophan or tyrosine in proteins), and conformational changes. nih.govresearchgate.netresearchgate.netacs.orgnih.govrsc.org
Studies on the binding of this compound O to proteins like lysozyme (B549824) and bovine hemoglobin (BHb) have utilized fluorescence spectroscopy to understand the quenching mechanisms and determine binding parameters. nih.govpsu.edursc.org For example, steady-state and time-resolved fluorescence studies revealed that the quenching of lysozyme fluorescence by TBO primarily occurs through a static quenching mechanism, with hydrophobic and hydrogen bond interactions playing a key role in the binding process. nih.gov Similarly, the quenching of BHb emission by TBO was found to be due to the formation of a ground-state complex. psu.edursc.org Synchronous fluorescence spectroscopy has also been used to analyze conformational changes in proteins induced by this compound binding by revealing changes in the microenvironment around tyrosine and tryptophan residues. researchgate.netacs.orgnih.gov
Circular Dichroism Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of biomolecules, particularly proteins and nucleic acids. When this compound binds to chiral molecules like DNA or proteins, it can induce an extrinsic CD signal in the visible region of the spectrum, even if the dye itself is not chiral. This induced CD signal arises from the interaction of the dye's electronic transitions with the chiral environment of the biomolecule. nih.govresearchgate.netacs.orgacs.orgnih.govrsc.org
CD spectroscopy is used to monitor alterations in the secondary and tertiary structures of proteins or the helical structure of DNA upon binding with this compound. For instance, CD studies have been employed to unravel the secondary and tertiary conformational changes of lysozyme in the presence of TBO. nih.gov Similarly, CD spectroscopy was used to establish TBO-induced conformational changes in HSA and BSA. researchgate.net In the context of protein aggregation, CD spectra have been used to analyze the conformational properties of amyloid lysozyme and to assess the effect of this compound on the secondary structure of proteins like Tau, showing a change from a β-sheet structure to a random coil upon treatment with TBO. acs.orgacs.orgnih.gov
Microscopic Techniques and Imaging
This compound is a widely used stain in various microscopic techniques due to its metachromatic properties and its affinity for acidic components in tissues and cells, such as nucleic acids, proteoglycans, and glycosaminoglycans. wikipedia.org This allows for differential staining of various cellular and extracellular components, enhancing contrast and enabling detailed visualization under the microscope. wikipedia.orguvigo.es Beyond basic light microscopy, this compound is integrated into advanced imaging techniques like Confocal Laser Scanning Microscopy and Electron Microscopy for more detailed structural and spatial analysis. sci-hub.sersc.orgbitesizebio.comnih.govjove.com
Confocal Laser Scanning Microscopy (CLSM) in Biofilm Analysis
Confocal Laser Scanning Microscopy (CLSM) is a valuable tool for studying the three-dimensional structure and properties of biofilms, and this compound is frequently used as a stain in conjunction with CLSM for this purpose. sci-hub.sersc.orgasm.orgresearchgate.netspandidos-publications.com this compound can stain bacterial cells and extracellular matrix components within the biofilm, allowing for visualization of biofilm architecture, thickness, and cell distribution. asm.orgresearchgate.netspandidos-publications.com
In studies investigating the efficacy of photodynamic therapy (PDT) against bacterial biofilms, CLSM with this compound staining has been used to assess bacterial viability within the biofilm after treatment. By using viability stains in combination with TBO, researchers can differentiate between live and dead cells within the biofilm structure. sci-hub.seasm.orgresearchgate.netspandidos-publications.com CLSM images have provided direct evidence of damage to bacterial cell membranes and disruption of biofilm structure following TBO-mediated PDT. asm.orgresearchgate.net For example, CLSM studies showed that TBO-silver nanoparticle conjugates inhibited biofilm formation and increased the uptake of propidium (B1200493) iodide, indicating damage to bacterial cells. sci-hub.se Another study on staphylococcal biofilms showed predominantly red-fluorescing (dead) cells after TBO and laser irradiation, with the biofilms appearing less dense than controls. asm.org
Electron Microscopy for Structural Elucidation
This compound is also employed in sample preparation for electron microscopy, particularly for staining semi-thin sections of resin-embedded tissues. wikipedia.orgbitesizebio.comnih.govjove.comemsdiasum.comemsdiasum.com While electron microscopy provides ultra-high resolution images, visualizing structures in thin sections can sometimes be challenging. Staining with this compound before or after ultra-thin sectioning for transmission electron microscopy (TEM) helps in the initial orientation and selection of areas of interest for ultrastructural analysis. wikipedia.orgbitesizebio.comemsdiasum.comemsdiasum.com
Semi-thin sections (0.5 to 1 μm thick) stained with alkaline solutions of this compound are commonly examined by light microscopy in conjunction with ultra-thin sections for electron microscopy. wikipedia.org Although this compound stains various components, its use on thin sections enhances structural details due to the section thickness. wikipedia.orgbitesizebio.com this compound staining can aid in visualizing specific structures like myelinated nerve fibers in peripheral nerve sections for evaluation of nerve morphology under a light microscope before proceeding to electron microscopy for finer details. jove.com It has also been used in studies examining hippocampal structural pathology using ultrathin section histology alongside TEM. researchgate.net The stain helps to provide an overview under light microscopy, guiding the selection of areas for subsequent higher-resolution imaging with electron microscopy. bitesizebio.comemsdiasum.com
| Compound Name | PubChem CID |
| This compound O | 7084 |
Spectroscopic Data Examples:
| Technique | Analyte Interaction | Observed Change | Reference |
| UV-Vis Spectroscopy | Poly (ammonium acrylate) | Hypsochromic shift of 73 nm | aphrc.org |
| UV-Vis Spectroscopy | Tau protein | Binding constant (KD) of 14 μM | acs.org |
| Fluorescence Spectroscopy | Lysozyme | Static quenching of fluorescence | nih.gov |
| Fluorescence Spectroscopy | Bovine Hemoglobin | Quenching of emission, slight red shift (2 nm) | psu.edursc.org |
| Circular Dichroism | Lysozyme | Changes in secondary and tertiary structure | nih.gov |
| Circular Dichroism | Tau protein | Change from β-sheet to random coil | acs.org |
Microscopy Data Examples:
| Technique | Application in Research | Key Finding | Reference |
| CLSM | Biofilm Analysis | Inhibition of biofilm formation, increased propidium iodide uptake | sci-hub.se |
| CLSM | Biofilm Analysis | Increased permeability of bacterial cells to propidium iodide after PDT | asm.org |
| SEM | Biofilm Analysis | Disruption of biofilm structure, decrease in cell numbers after PDT | asm.org |
| Light Microscopy | Peripheral Nerve Sections | Visualization of myelinated nerve fibers for morphology evaluation | jove.com |
| Light Microscopy | Resin-embedded tissues | Staining of semi-thin sections for orientation before Electron Microscopy |
Immunofluorescence Studies in Cell Biology
This compound, particularly in its photo-excited form, has been explored in cell biology studies, including those involving immunofluorescence, to investigate its effects on cellular structures like the cytoskeleton. Research has shown that this compound and photo-excited this compound, at non-toxic concentrations, can stimulate the formation of actin-rich structures such as lamellipodia and filopodia in neuronal cells. biorxiv.orgcellphysiolbiochem.com Immunofluorescence studies have also indicated that tubulin networks can be differentially modulated after treatment with this compound and photo-excited this compound. biorxiv.orgcellphysiolbiochem.com An increase in End Binding protein 1 (EB1) levels has been observed after treatment, suggesting accelerated microtubule polymerization. biorxiv.orgcellphysiolbiochem.com These findings suggest that photo-excited this compound can modulate the cytoskeleton network in cells. acs.orgnih.gov
Cytological and Histological Research Applications
This compound is a staple stain in cytological and histological research, valued for its ability to highlight specific cellular and extracellular components based on their acidity. nih.govbitesizebio.comwikipedia.org Its applications span a wide range of tissue types and research areas, including the identification of structures with high DNA and RNA content, as well as those rich in acidic mucins and cartilage. nih.govwikipedia.org The dye's metachromatic property is key to its utility in these applications, allowing for clear differentiation of various tissue elements. nih.govbitesizebio.com this compound staining is also useful in electron microscopy for orienting and visualizing thin sections of resin-embedded tissues, where structural details are prominent due to section thinness. bitesizebio.com
Staining Protocols for Specific Cellular Components
This compound staining protocols are tailored to selectively visualize specific cellular and extracellular components. The metachromatic staining observed with this compound is particularly useful for identifying structures rich in sulfated mucopolysaccharides, cartilage, and mast cell granules. biognost.com The staining results can vary depending on factors such as pH, dye concentration, and temperature. biotna.netchop.edu
Mast Cell Granule Visualization
This compound is widely used for the identification and visualization of mast cells, primarily due to its ability to stain the heparin and histamine-rich granules within these cells metachromatically. nih.govbitesizebio.comkarger.com Mast cell granules stain purple to red or deep violet, while the background tissue stains blue. nih.govbiotna.netchop.edu This differential staining is a result of the high content of sulfated glycosaminoglycans in mast cell granules, which induces the metachromatic color shift. karger.comihisto.ioamazonaws.com The intensity of metachromatic staining in mast cells can be greater in cells containing smaller granules. biotna.netkarger.com Standard protocols for mast cell staining with this compound typically involve deparaffinizing and hydrating sections, staining in a this compound solution, rinsing, and quickly dehydrating before clearing and coverslipping. biotna.netchop.edu
Interactive Table: this compound Staining Results for Mast Cells
| Component | Staining Color | Property Exhibited |
| Mast Cell Granules | Purple to Red/Deep Violet | Metachromatic |
| Background Tissue | Blue | Orthochromatic |
Cartilage and Connective Tissue Element Staining
This compound is an established stain for assessing cartilaginous and chondrogenic-differentiated tissues. nih.gov As a cationic dye, it visualizes proteoglycans in cartilage due to its high affinity for their sulfate (B86663) groups. nih.gov In hyaline articular cartilage, this compound staining typically results in blue cell nuclei, light blue cytoplasm, and a pink or purple extracellular matrix, reflecting the metachromatic staining of proteoglycans and glycosaminoglycans. nih.govwikipedia.orgnih.gov The degree of metachromatic staining is often considered to correlate with the amount of proteoglycans present. nih.gov this compound is also effective for staining proteoglycans and GAGs in other connective tissues. wikipedia.orgihisto.io
Nuclear Staining in Research Models
This compound has a high affinity for nucleic acids (DNA and RNA) and is used to stain nuclear material in tissues with high DNA and RNA content. nih.govbitesizebio.comwikipedia.org Nuclei typically stain dark blue or blue with this compound, exhibiting orthochromatic staining. bitesizebio.combiognost.comihisto.io This property makes it useful for visualizing nuclei in various research models and tissue types, including plant and animal tissues, and as a replacement for other nuclear stains like Aceto-orcein. wikipedia.orgbiognost.com this compound staining can also highlight Nissl bodies in neurons, which are rich in RNA. biognost.comresearchgate.netresearchgate.net
Quantitative Histology and Morphometry
This compound staining can be coupled with quantitative histology and morphometry to analyze tissue structures. For instance, this compound staining of resin-embedded nerve cross-sections is a reproducible method for both qualitative and quantitative assessments of peripheral nerves. nih.govnih.gov This technique allows for the visualization and measurement of nerve morphology, including the number of axons and the degree of myelination. nih.govnih.gov Specific parameters such as axon width, fiber width, and g-ratio (axon width/fiber width) can be obtained, providing insights into alterations in the myelin sheath structure following nerve injury. researchgate.net this compound staining has also been used in quantitative studies of mast cell distribution in tissues. researchgate.net Furthermore, it has been applied in the histomorphometric analysis of undecalcified bone samples, enabling the identification and quantitative evaluation of features like cement lines, which are indicative of bone remodeling. mdpi.com Cytomorphometry, sometimes in conjunction with this compound staining, has been explored for the quantitative evaluation of cellular changes, although its efficacy can vary depending on the specific application. ccij-online.org
3.3.3. Imprint Cytology in Research Settings
Imprint cytology, a rapid and cost-effective diagnostic method, utilizes this compound staining in various research settings to provide preliminary assessments and supplement histological analysis. This technique involves obtaining imprints by lightly touching biopsy specimens onto glass slides, followed by staining and microscopic examination. d-nb.infoccij-online.org this compound's metachromatic properties allow it to bind to anionic substrates like nucleic acids and glycosaminoglycans, aiding in the differentiation of cellular components and microorganisms. researchgate.net
Research has explored the efficacy of this compound in imprint cytology for diagnosing various conditions. A study investigating Helicobacter pylori infection in gastric biopsy specimens compared this compound and Giemsa stains for imprint cytology against histological diagnosis as the benchmark. d-nb.infonih.gov Out of 55 dyspeptic patients, 7 were diagnosed with H. pylori by histology. This compound staining identified 5 positive cases, while Giemsa stain identified 4. d-nb.infonih.gov The sensitivity of this compound stain was found to be 57.1%, with a specificity of 97.9%. d-nb.infonih.gov Giemsa stain showed a sensitivity of 42.9% and a specificity of 97.9%. d-nb.infonih.gov The positive predictive value (PPV) and negative predictive value (NPV) for this compound were 80.0% and 94.0%, respectively, compared to 75.0% and 92.2% for Giemsa stain. d-nb.infonih.gov this compound was also noted to be more useful in determining bacterial density compared to Giemsa stain. d-nb.info
This compound is also utilized in the intraoperative evaluation of sentinel lymph nodes in breast cancer using touch imprint cytology. waocp.org A study comparing touch imprint cytology (TIC) with this compound and rapid Papanicolaou staining against frozen section for sentinel lymph node evaluation reported the specificity, sensitivity, diagnostic accuracy, PPV, and NPV of TIC as 100%, 88.2%, 90%, 100%, and 60%, respectively. waocp.org While frozen section showed better sensitivity for detecting micrometastasis, TIC with this compound is highlighted as a rapid and inexpensive technique, particularly useful in settings lacking cryostat machines. waocp.org
Furthermore, a variant of this compound, an in-house-developed BlueStain, has been assessed for its efficacy in serous effusion cytology within the International System for Reporting Serous Fluid Cytopathology framework. mdpi.com This BlueStain demonstrated notable performance, particularly in identifying malignant cells, and offered a faster staining time (2 minutes) compared to Papanicolaou (29 minutes) and Giemsa (32 minutes) methods. mdpi.com
Here is a data table summarizing some of the research findings discussed:
| Research Area | Specimen Type | Staining Method(s) Compared | Benchmark Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) |
| Helicobacter pylori Diagnosis d-nb.infonih.gov | Gastric Biopsy Imprints | This compound, Giemsa | Histology | 57.1 (TB), 42.9 (Giemsa) | 97.9 (TB), 97.9 (Giemsa) | 80.0 (TB), 75.0 (Giemsa) | 94.0 (TB), 92.2 (Giemsa) |
| Lung Malignancy Detection nih.govnih.govthieme-connect.com | Bronchoscopic Biopsy Imprints | This compound | Histopathology | 97.9 | 80.0 | Not specified | Not specified |
| Lung and Mediastinal Lesions ccij-online.org | CT-guided Core Biopsy Imprints | This compound | Histopathology | 100.0 | 85.7 | 95.8 | 100.0 |
| Sentinel Lymph Node Evaluation waocp.org | Sentinel Lymph Node Imprints | This compound, Rapid Pap | Histopathology | 88.2 | 100.0 | 100.0 | 60.0 |
Therapeutic and Diagnostic Research Pathways
Photodynamic Therapy (PDT) Research
Photodynamic Therapy (PDT) is a therapeutic approach that utilizes a photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic species that can target and destroy diseased cells, including cancer cells and microorganisms nih.govdoi.orgmdpi.com. Toluidine Blue O (TBO) has been investigated extensively for its potential in PDT applications plos.org.
This compound as a Photosensitizer
This compound O (TBO) is a cationic phenothiazine (B1677639) dye that has been widely studied for its photosensitizing properties plos.orgresearchgate.netfrontiersin.org. As a photosensitizer, TBO is activated by light at an appropriate wavelength, typically in the red region of the spectrum (around 630-660 nm), which corresponds to its absorption peaks researchgate.nettandfonline.comaacrjournals.org. Upon excitation, TBO can transfer energy to surrounding oxygen molecules, leading to the production of reactive oxygen species (ROS) nih.govdoi.orgmdpi.comasm.org. This process forms the basis of its photodynamic action nih.gov. TBO's cationic nature and hydrophilic properties make it particularly effective against certain types of microorganisms, such as Gram-positive bacteria plos.org. Studies have explored its use as a photosensitizer in various applications, including antimicrobial PDT and preclinical cancer research frontiersin.orgsci-hub.seresearchgate.net.
Mechanisms of Photodynamic Action
The mechanism of action of TBO-mediated PDT involves the transfer of energy from the excited photosensitizer molecule to oxygen, resulting in the generation of cytotoxic species nih.govdoi.orgmdpi.com. This process primarily occurs through two main pathways: Type I and Type II photodynamic reactions nih.govdoi.orgtandfonline.com.
Reactive Oxygen Species Generation
Upon irradiation with light, TBO in its ground singlet state absorbs a light quantum and transitions to an excited singlet state nih.gov. The excited photosensitizer can then undergo intersystem crossing to form a longer-lived excited triplet state nih.gov. From the triplet state, TBO can interact with molecular oxygen through two main mechanisms to produce reactive oxygen species (ROS) nih.govdoi.org.
In the Type I reaction, the photosensitizer in its triplet state interacts directly with a substrate (such as a biomolecule) via electron or hydrogen atom transfer, leading to the formation of radical species, including superoxide (B77818) anion (O₂⁻•), hydroxyl radical (HO•), and hydroperoxide radical (HO₂•) nih.govdoi.orgtandfonline.com.
In the Type II reaction, the photosensitizer in its triplet state transfers energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) nih.govdoi.org. Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components nih.govdoi.org. This compound O is described as a type I-type II photosensitizer, with singlet oxygen generation being a main deactivation pathway for its demethylated photoproducts researchgate.net. These reactive oxygen species, particularly singlet oxygen and various radicals, are strong oxidants that contribute to cellular damage, including the oxidation of fatty acids in cell membranes, enzyme inactivation, receptor dysfunction, and DNA damage nih.govdoi.org. The accumulation of intracellular ROS after PDT is considered important for its cytotoxic effects sci-hub.se.
Induction of Apoptosis Pathways
Research indicates that TBO-based PDT can induce apoptosis in target cells mdpi.comresearchgate.netnih.govrsc.orgpsu.edu. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells sci-hub.se. Studies have shown that PDT using a photosensitizing compound and visible light can promote the production of oxygen species that damage cells, ultimately leading to cell death, including through apoptosis semanticscholar.org. The accumulation of intracellular reactive oxygen species after PDT applications is of great importance, as these cytotoxic compounds are responsible for the destruction of cellular components and can lead to cell apoptosis sci-hub.se. For instance, TBO-based PDT has been shown to induce DNA fragmentation and increase caspase-3 like activity in Jurkat cells, indicating the activation of apoptotic pathways nih.govrsc.orgpsu.edu.
Applications in Preclinical Oncology Research
This compound O has been explored in preclinical oncology research for its potential as a photosensitizer in PDT frontiersin.orgsci-hub.se. PDT offers advantages such as improved tumor selectivity and fewer side effects compared to conventional cancer treatments frontiersin.org. Research has investigated the phototoxic effects of TBO-mediated PDT on various cancer cell lines sci-hub.seresearchgate.net.
Oral Squamous Cell Carcinoma (OSCC) Cell Lines
Oral Squamous Cell Carcinoma (OSCC) is a common type of head and neck cancer, and PDT has been explored as a stand-alone or adjuvant therapy for OSCC frontiersin.orgnih.gov. Studies have evaluated the photodynamic effects of TBO on OSCC cell lines. For example, research using SCC-25 oral squamous cell carcinoma cell lines demonstrated the photodynamic effects of TBO frontiersin.orgnih.gov. Another study investigating the potential of PDT with phenothiazine derivatives, including TBO, in OSCC cell lines (HSC-3 and SCC-9) found that both compounds exhibited concentration and time-dependent incorporation, with higher rates observed in tumor cells researchgate.netnih.gov.
Data from studies on OSCC cell lines highlight the cytotoxic activity of TBO in the presence of light. In one study, TBO concentrations up to 8 µg/mL were non-cytotoxic to SCC-25 cells in the absence of light frontiersin.orgnih.gov. However, in the presence of light, TBO demonstrated significant inhibitory effects on cell viability researchgate.netnih.gov. Research has also explored the synergistic effects of TBO when combined with other agents or delivery systems in OSCC cell lines frontiersin.orgresearchgate.netnih.gov. For instance, combining TBO with salivary proteins like histatin-5 (B8235270) increased ROS production compared to TBO alone and showed promising photodynamic effects on SCC-25 cells frontiersin.orgnih.gov. Additionally, an association of Methylene (B1212753) Blue and this compound promoted a synergistic effect against OSCC cell lines (HSC-3 and SCC-9) in PDT researchgate.netnih.gov.
Here is a data table summarizing some findings from preclinical research on OSCC cell lines:
| Cell Line | Photosensitizer | Light Dose (if specified) | Key Finding (PDT) | Source |
| SCC-25 | TBO | Not specified | TBO concentrations up to 8 µg/mL non-cytotoxic without light; showed photodynamic effects with light. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| HSC-3 | TBO | Clear phase | Increased cytotoxic activity with PDT compared to dark phase. researchgate.netnih.gov | researchgate.netnih.gov |
| SCC-9 | TBO | Clear phase | Increased cytotoxic activity with PDT compared to dark phase; synergistic effect with Methylene Blue. researchgate.netnih.gov | researchgate.netnih.gov |
Prostate Cancer Cells
Research has investigated the use of this compound in the context of prostate cancer, both as a diagnostic aid and in potential therapeutic strategies. This compound dye staining has been described as an efficient method for acquiring high-quality epithelial and/or stromal cultures from prostate specimens with defined pathological origins, including benign prostatic hyperplasia (BPH) and cancer. nih.gov This staining allows for the immediate visual examination of glandular morphology using a dissecting microscope, aiding in the identification of areas of benign and cancerous tissue. nih.gov
Studies have also evaluated the potential photo-cytotoxicity of this compound ortho-mediated PDT on prostate cancer cells, such as PC-3 cells. Research has shown successful anticancer activity of this compound ortho upon irradiation with 655 nm laser light against PC-3 cells, mediated by the production of reactive oxygen species (ROS). nih.gov In one study, neither light application nor the photosensitizer alone inhibited the viability of PC-3 cells. nih.gov However, a combination of 20 J/cm² laser energy density and 100 µM photosensitizer concentration resulted in significant cancer cell death, approximately 89%. nih.gov The level of intracellular ROS increased with increasing parameters of the applications, leading to greater cell death. nih.gov
Furthermore, this compound has been used in studies examining mast cells in prostate lesions. Staining with 1% this compound has been employed to examine and quantify mast cells in paraffin (B1166041) sections of prostate lesions, comparing adenocarcinoma with hyperplasia. ccij-online.orgaacrjournals.org Studies have found that mast cell numbers were significantly increased in prostatic carcinomas compared to benign prostatic hyperplasia. ccij-online.org The mean mast cell count per mm² in benign and malignant lesions was reported as 37.05 and 92.20, respectively, with the difference being statistically significant (P = 0.001). ccij-online.org Mast cells were observed to be concentrated along blood vessels and grouped in small cell clusters. ccij-online.org Peritumoral mast cells were typically round or oval, while intratumoral mast cells were elongated and often located in glandular folds. ccij-online.org
Here is a summary of research findings on this compound in prostate cancer research:
| Research Area | Key Finding | Relevant Citation |
| Tissue Acquisition/Morphology | Efficient method for acquiring prostate tissue cultures and visualizing glandular morphology. | nih.gov |
| PDT on PC-3 Cells | Exhibits anticancer activity upon 655 nm laser irradiation, mediated by ROS production. | nih.gov |
| PDT Efficacy (PC-3 Cells) | 89% cell death observed with 100 µM TBO and 20 J/cm² light. | nih.gov |
| Mast Cell Staining/Quantification | Used to identify and quantify mast cells in prostate lesions (BPH vs. adenocarcinoma). | ccij-online.orgaacrjournals.org |
| Mast Cell Count in Adenocarcinoma | Significantly increased compared to BPH (mean 92.20 vs. 37.05 per mm², P=0.001). | ccij-online.org |
Leukaemic T Cells
The photosensitizing potential of this compound O (TBO) and its capacity to induce apoptosis in human leukaemic T cells, specifically Jurkat cells, have been explored for potential applications such as bone marrow purging in patients with leukaemia. nih.govrsc.orgpsu.edu TBO is a cationic thiazine (B8601807) dye with an affinity for neoplastic tissues. nih.govrsc.org
In vitro studies have shown that TBO-based photodynamic therapy has a potent phototoxic effect and induces apoptosis in Jurkat cells. nih.govrsc.orgpsu.edu Jurkat cells incubated with TBO for one hour followed by exposure to visible light (e.g., 11 J cm⁻² from a slide projector) showed significant cytotoxicity. nih.govrsc.org An MTT assay performed 24 hours after PDT with 0.15 µg/ml of TBO and 11 J cm⁻² of light demonstrated a 97% decrease in optical density compared to untreated cells. rsc.org Dark toxicity was reported as absent or minimal under these conditions. nih.govrsc.org
DNA fragmentation, an indicator of apoptosis, was detected as early as 2 hours after photodynamic treatment and reached up to 68% at 6 hours in cells treated with 0.15 µg/ml of TBO and light. nih.govrsc.org At higher TBO concentrations (e.g., 0.5 µg/ml), less DNA fragmentation and more dark toxicity were observed. rsc.org An increase in caspase-3 like activity, another marker of apoptosis, was also induced by photodynamic therapy with TBO. nih.govrsc.org At the time of light exposure, TBO was found to be present in the endoplasmic reticulum and Golgi regions of the cells. nih.govrsc.org
Here is a summary of research findings on this compound in leukaemic T cell research:
| Research Area | Key Finding | Relevant Citation |
| PDT on Jurkat Cells | Exhibits potent phototoxic effect and induces apoptosis. | nih.govrsc.orgpsu.edu |
| Cytotoxicity (MTT assay) | 97% decrease in optical density 24 hours post-PDT (0.15 µg/ml TBO, 11 J cm⁻² light). | rsc.org |
| DNA Fragmentation | Detected as early as 2 hours, reaching 68% at 6 hours (0.15 µg/ml TBO, 11 J cm⁻² light). | nih.govrsc.org |
| Caspase-3 Activity | Increased activity observed after TBO-PDT. | nih.govrsc.org |
| Subcellular Localization | TBO localized in endoplasmic reticulum and Golgi regions at the time of light exposure. | nih.govrsc.org |
Antimicrobial Photodynamic Inactivation (aPDI) Studies
This compound O (TBO) has been well-documented as a photosensitizer for antimicrobial photodynamic inactivation (aPDI), also known as photodynamic antimicrobial chemotherapy (PACT) or photodynamic inactivation (PDI). researchgate.netarvojournals.orgnih.govnih.gov This technique utilizes a photosensitizing agent and light irradiation to produce reactive oxygen species (ROS) that can inactivate or kill microorganisms. arvojournals.orgnih.govmdpi.com TBO is an attractive choice due to its ability to generate cytotoxic singlet oxygen when excited at a suitable wavelength (596-665 nm), its ability to form cations in water, and its low cost. researchgate.net
aPDI with TBO has shown effectiveness against a range of microbial pathogens, including antibiotic-resistant strains. arvojournals.org
Bacterial Biofilm Eradication
This compound O has been investigated for its effectiveness in eradicating bacterial biofilms, which are often more resistant to conventional antimicrobial treatments. nih.govnih.govasm.orgasm.org Significant inactivation of bacterial cells within biofilms has been observed when exposed to TBO and laser light simultaneously. nih.govasm.orgasm.org This effect is typically light dose-dependent. nih.govasm.org
Studies have demonstrated the efficacy of TBO-mediated aPDI against biofilms formed by various bacterial strains, including Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.orgasm.org For instance, a 4 µM solution of TBO, as well as nanoconjugates of TBO with gold nanoparticles, showed remarkable aPDI effects at 638 nm, inhibiting the formation of biofilms by MRSA and S. epidermidis RP62A. researchgate.netnih.gov In pre-formed biofilm eradication treatments, PEG-GNSs@TBO (polyethylene glycol-coated gold nanostars with adsorbed TBO) were more effective, yielding a 75% and 50% reduction in viable counts of MRSA and S. epidermidis RP62A preformed biofilms, respectively, compared to untreated samples. researchgate.netnih.gov This reduction was even greater than that achieved with a 40 µM TBO solution alone. nih.gov
Confocal laser microscopy and scanning electron microscopy studies have revealed significant changes in the integrity and morphology of biofilms after aPDI treatment with TBO, including damage to bacterial cell membranes and disruption of the biofilm structure. asm.orgasm.org The generation of reactive oxygen species (ROS) upon aPDI treatment with PEG-GNSs@TBO has been detected, demonstrating bright fluorescence red spots across the surfaces of treated biofilms. nih.gov
Pretreatment of biofilms with chelating agents, such as tetrasodium (B8768297) EDTA (TEDTA), can enhance the efficacy of PDT by dispersing the biofilm structure and thereby improving photosensitizer and light penetration, as shown in studies with S. epidermidis biofilms. nih.govasm.orgasm.org
Here is a summary of research findings on this compound in bacterial biofilm eradication:
| Research Area | Key Finding | Relevant Citation |
| aPDI on Staphylococcal Biofilms | Significant inactivation observed with TBO and light. Effect is light dose-dependent. | nih.govasm.orgasm.org |
| Biofilm Formation Inhibition | 4 µM TBO solution and TBO-gold nanoconjugates inhibited biofilm formation by MRSA and S. epidermidis. | researchgate.netnih.gov |
| Biofilm Eradication (PEG-GNSs@TBO) | More effective than TBO alone, showing 75% reduction for MRSA and 50% for S. epidermidis preformed biofilms. | researchgate.netnih.gov |
| Mechanism of Action | Damages bacterial cell membranes, disrupts biofilm structure, and generates ROS. | nih.govasm.orgasm.org |
| Enhancement Strategies | Pretreatment with chelating agents like TEDTA can enhance efficacy by improving photosensitizer and light penetration (S. epidermidis). | nih.govasm.orgasm.org |
Fungal Infection Models (e.g., Candida spp.)
Antimicrobial photodynamic therapy (aPDT) using this compound O has been investigated as a potential treatment for fungal infections, particularly those caused by Candida species. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netchromagar.com Candida species, including Candida albicans, C. glabrata, and C. krusei, are significant causes of opportunistic mycoses and can form biofilms, contributing to treatment challenges. mdpi.comresearchgate.netchromagar.com
Studies have demonstrated the efficacy of TBO-mediated aPDT against both planktonic cells and biofilms of various Candida strains. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netchromagar.com Using a 635 nm diode laser and this compound, statistically significant reductions in colony forming units (CFUs) were observed for C. albicans, C. glabrata, and C. krusei biofilms. mdpi.comresearchgate.net For example, irradiation with laser light at 400 mW and 24 J/cm² for 30 seconds showed antifungal activity against these strains. mdpi.com The effectiveness of PDT was found to be dependent on the laser parameters and the type of fungus. mdpi.comresearchgate.net
While some studies on planktonic C. albicans cells showed partial elimination, experiments on yeast biofilms consistently demonstrated partial, statistically significant cell growth inhibition and reduction in biofilm mass. nih.govresearchgate.net TBO-mediated aPDT can inhibit both cell growth and biofilm formation in Candida by increasing ROS production, which damages the cell membrane. nih.gov
Research on dual-species biofilms of Candida albicans and Candida krusei has also been conducted. chromagar.com PDT using TBO demonstrated a reduction in the metabolic activity of mature dual-species biofilms and a reduction in the number of CFUs of C. albicans. chromagar.com However, the number of CFUs of C. krusei was not significantly modified in this specific dual-species model. chromagar.com
Here is a summary of research findings on this compound in fungal infection models:
| Research Area | Key Finding | Relevant Citation |
| aPDT on Candida Biofilms | Effective in reducing CFUs and inhibiting growth of C. albicans, C. glabrata, and C. krusei. Efficacy depends on laser parameters and fungal type. | mdpi.comresearchgate.net |
| aPDT on Planktonic Candida | Generally shows partial elimination, with statistically significant growth inhibition in most cases. | nih.govresearchgate.net |
| Mechanism of Action | Increases ROS production, damaging cell membranes and inhibiting growth/biofilm formation. | nih.gov |
| Dual-Species Biofilms | Reduced metabolic activity and C. albicans CFUs in C. albicans and C. krusei biofilms; less effect on C. krusei CFUs. | chromagar.com |
Viral Inactivation Research (e.g., Bovine Coronavirus)
This compound O has been investigated for its potential in the photodynamic inactivation of viruses, including enveloped viruses like Bovine Coronavirus (BCoV), which serves as a model for other coronaviruses such as human coronavirus HCoV-OC43. mdpi.comresearchgate.netnih.govresearchgate.net
In vitro studies have evaluated the antiviral activity of TBO against Beta-coronavirus 1 (BCoV) using a direct inactivation approach. mdpi.comresearchgate.netnih.gov TBO has shown significant potential for the direct inactivation of BCoV in vitro. mdpi.comresearchgate.netnih.gov The antiviral activity of TBO was found to be significantly stronger than that of methylene blue (MB) in inactivating BCoV. mdpi.comresearchgate.netnih.gov
The cytopathic effect of BCoV on Madin–Darby bovine kidney (MDBK) cells decreased in a concentration-dependent manner with TBO, disappearing fully at concentrations between 0.02 and 0.3 µM. mdpi.comresearchgate.net The number of virus particles also decreased depending on the applied concentration of TBO. mdpi.comresearchgate.net Morphological changes observed in photodamaged BCoVs with increasing photosensitizer concentrations included loss of spikes, changes in shape and size, destruction of the envelope, and complete disintegration of viruses. researchgate.net
Here is a summary of research findings on this compound in viral inactivation research:
| Research Area | Key Finding | Relevant Citation |
| aPDI on Bovine Coronavirus | Exhibits significant potential for direct inactivation in vitro. | mdpi.comresearchgate.netnih.gov |
| Antiviral Activity | Significantly stronger than methylene blue against BCoV. | mdpi.comresearchgate.netnih.gov |
| Concentration Dependence | Cytopathic effect decreased with increasing TBO concentration, disappearing between 0.02 and 0.3 µM. Virus particle number also decreased. | mdpi.comresearchgate.net |
| Morphological Changes | Observed changes in photodamaged BCoV include loss of spikes, shape/size changes, envelope destruction, and complete disintegration. | researchgate.net |
Enhancement Strategies for PDT Efficacy
Efforts have been made to enhance the efficacy of this compound-mediated photodynamic therapy (PDT) for various applications. These strategies aim to improve the delivery of the photosensitizer, increase the generation of reactive oxygen species (ROS), or enhance the interaction with target cells.
One strategy involves the use of nanocarriers for delivering this compound. Encapsulating photosensitizers in carriers, such as DNA nanogels or gold nanoparticles, can help achieve targeted delivery and potentially improve PDT performance. frontiersin.orgresearchgate.net For instance, DNA nanogels have been shown to serve as effective delivery vehicles for this compound, facilitating anticancer PDT by providing controlled release, effective cellular uptake, and phototoxicity while potentially reducing dark toxicity. frontiersin.org Gold nanoparticles conjugated with this compound O have also been explored, suggesting they can act as excellent vehicles for photosensitizer delivery in the PDT of cultured tumor cells. researchgate.net Gold nanoparticles have been shown to enhance the antimicrobial effectiveness of this compound when illuminated, potentially by enhancing the light capturing ability of the photosensitizer. researchgate.net
Another approach focuses on combining this compound with other agents that can enhance its photodynamic effects. Research has investigated the potential of using saliva-derived components, such as histatin-5 (Hst5) or derived peptides, to enhance the performance of this compound in PDT, particularly for oral squamous cell carcinoma. nih.govfrontiersin.org Histatins have the capacity to increase cellular membrane permeability, suggesting a potential synergistic effect when combined with a photosensitive agent. nih.govfrontiersin.org Studies have shown that when this compound was combined with Hst5, the production of ROS increased significantly (e.g., by 186% compared to TBO alone). nih.govfrontiersin.org This suggests that histatin-enhanced photosensitizers could offer a promising alternative to conventional PDT by amplifying ROS production. nih.govfrontiersin.org
Pretreatment with agents that can affect the target's structure or permeability can also enhance TBO-mediated aPDI efficacy, as seen with the use of chelating agents like TEDTA to improve photosensitizer and light penetration into bacterial biofilms. nih.govasm.orgasm.org
Here is a summary of enhancement strategies for this compound PDT efficacy:
| Strategy | Mechanism of Enhancement | Application Area (Examples) | Relevant Citation |
| Nanocarrier Delivery (e.g., DNA nanogels) | Controlled release, effective cellular uptake, targeted delivery, potential dark toxicity reduction. | Anticancer PDT | frontiersin.org |
| Nanocarrier Delivery (e.g., Gold nanoparticles) | Improved photosensitizer delivery, enhanced light capturing ability. | Anticancer PDT, Antimicrobial aPDI | researchgate.netresearchgate.net |
| Combination with Permeability Enhancers (e.g., Histatins) | Increased cellular membrane permeability, amplified ROS production. | Oral cancer PDT | nih.govfrontiersin.org |
| Pretreatment with Structural Modifiers (e.g., Chelating Agents) | Disruption of biofilm structure, improved photosensitizer and light penetration. | Bacterial Biofilm aPDI | nih.govasm.orgasm.org |
Nanocarrier Delivery Systems (e.g., DNA Nanogels)
Diagnostic Research for Pathological Conditions
This compound has been extensively researched and utilized as a diagnostic aid for various pathological conditions, particularly in the detection of oral lesions. nih.govresearchgate.netthieme-connect.comresearchgate.netpjms.com.pknih.govnih.govijorl.comwaocp.orgjptcp.comjptcp.comcabidigitallibrary.orgaacrjournals.orgnih.govjamdsr.comnih.govmdpi.commdpi.com Its ability to selectively stain tissues with altered nuclear content makes it valuable in identifying potentially malignant or malignant cells. researchgate.netpjms.com.pknih.govnih.gov
This compound staining is widely used as an adjunctive tool for the early detection of clinically suspicious oral premalignant and malignant lesions. nih.govpjms.com.pknih.govnih.govijorl.comjptcp.comjptcp.comcabidigitallibrary.orgaacrjournals.orgnih.govjamdsr.comnih.gov Its simplicity and inexpensiveness contribute to its widespread application in clinical practice. nih.govwaocp.org The dye's affinity for increased DNA and RNA in rapidly dividing cells allows it to highlight areas of dysplasia or carcinoma. researchgate.netpjms.com.pknih.govnih.govwaocp.org
Numerous studies have assessed the sensitivity and specificity of this compound staining in detecting oral potentially malignant lesions (OPMLs) and oral cancer, with varying results reported in the literature. nih.govnih.govnih.govijorl.comwaocp.orgjptcp.comjptcp.comjamdsr.com
Here is a table summarizing sensitivity and specificity findings from selected studies:
| Study Source | Lesion Type | Sensitivity | Specificity |
| Study of use of this compound (2019) ijorl.com | Oral Premalignant Lesions | 92.30% | 80% |
| Study of use of this compound (2019) ijorl.com | Oral Malignant Lesions | 96.30% | 80% |
| Reliability of this compound Vital Staining waocp.org | PMOLs | 72-100% | 45-93% |
| Reliability of this compound Vital Staining waocp.org | PMOLs (present study) | 73.9% | 30% |
| A clinicopathological study (2024) jptcp.comjptcp.com | Precancerous or Cancerous Lesions | 80.6% | 75.0% |
| Validity of this compound test (2020) nih.gov | High risk OPMDs | 68.3% | 63.1% |
| Detection of malignancy (CABI) cabidigitallibrary.org | Leukoplakia (dysplastic changes) | 100% | 81.81% |
| Role of this compound Staining (PMC) nih.gov | Malignancy | 92.6% | 67.9% |
| The usefulness of toluidine staining nih.gov | Precancerous and Cancerous | 96.2% | 77.7% |
These variations highlight the ongoing debate regarding the consistency of this compound's effectiveness and the influence of factors such as study design, patient selection, and interpretation criteria. waocp.orgjptcp.com
The results of this compound staining are typically compared and correlated with histopathological examination, which serves as the gold standard for diagnosing oral lesions. nih.govijorl.comjptcp.comjptcp.comjamdsr.com Studies consistently use histopathology to confirm diagnoses and evaluate the accuracy of this compound staining. nih.govijorl.comjptcp.comjptcp.comjamdsr.com While this compound can indicate areas of concern by retaining the dye, biopsy and subsequent histopathological analysis are necessary for a definitive diagnosis. pjms.com.pknih.govijorl.comjptcp.comjptcp.comjamdsr.com Research has shown varying degrees of agreement between this compound staining results and histopathological diagnoses. jptcp.comjptcp.com For example, one study reported a fair agreement between the two methods. jptcp.comjptcp.com Another study indicated that a majority of this compound positive cases were confirmed as malignant through histopathology, but also noted the presence of false positives and negatives. jamdsr.com
This compound staining is considered valuable in identifying high-risk oral lesions, including those with a higher potential for malignant transformation or those exhibiting high-risk molecular patterns. nih.govwaocp.orgjptcp.comjptcp.comaacrjournals.orgnih.govnih.gov Studies suggest that this compound retention is associated with high-risk potentially malignant oral lesions (PMOLs) and can identify high-risk molecular clones, even in lesions with minimal or no dysplasia. waocp.orgaacrjournals.orgnih.gov Research has shown a significant increase in cancer risk for this compound-positive lesions. aacrjournals.orgnih.gov This association between this compound status and risk factors and outcome has been observed even when analysis is limited to OPMLs with low-grade or no dysplasia. aacrjournals.orgnih.gov This indicates the potential utility of this compound in pinpointing those low-grade lesions that are more likely to progress. aacrjournals.org
Correlation with Histopathological Findings
Application in Rapid On-Site Evaluation (ROSE) of Cytological Samples
Rapid On-Site Evaluation (ROSE) is a technique performed during fine-needle aspiration (FNA) biopsies to assess the adequacy of the collected sample and provide a preliminary diagnosis mdpi.comnih.gov. This compound staining is utilized in ROSE due to its quick staining properties, allowing for rapid microscopic examination of cellular material mdpi.comnih.gov.
Studies have investigated the utility and efficacy of this compound in ROSE across various sample types. For instance, a prospective study evaluating ROSE using this compound stain in respiratory cytology, specifically on transbronchial fine needle aspiration and bronchial brushing specimens, found a 100% correlation between the ROSE diagnosis and the final cytology diagnosis in 82 cases researchgate.net. The study concluded that ROSE with this compound is a simple and useful procedure for assessing adequacy and providing rapid preliminary diagnoses in pulmonary lesions researchgate.net.
Another study assessed the efficacy of onsite this compound stain on imprint smears of bronchoscopic biopsies for diagnosing malignancy in suspected lung carcinoma cases. This study, involving 100 cases, reported a sensitivity of 97.9% and a specificity of 80% for malignancy detection with this compound stained imprint smears when compared to histopathology as the standard nih.govthieme-connect.com. The study highlighted that this compound stained smears yielded 100% adequacy in reporting nih.gov.
Research has also explored the application of this compound in ROSE for hepatobiliary tract lesions. A prospective study using 0.5% this compound stain for rapid assessment of FNAC samples from 50 patients with hepatobiliary lesions demonstrated a significant increase in diagnostic yield from 85.76% (without ROSE) to 96% (with ROSE), reducing the need for repeat procedures nih.gov.
The utility of ROSE with this compound has also been explored in cervical cytology to reduce unsatisfactory results nih.gov. A prospective study using 1% aqueous this compound staining in cervical cytology smears reported a reduction in the unsatisfactory rate from 12% to approximately 2.4% nih.gov.
The following table summarizes some research findings on the application of this compound in ROSE:
| Study Type | Sample Type | This compound Concentration | Key Finding | Citation |
| Prospective Study | Respiratory Cytology | Not specified | 100% correlation between ROSE and final cytology diagnosis. | researchgate.net |
| Prospective Study | Bronchoscopic Biopsy Imprints | Onsite stain | Sensitivity 97.9%, Specificity 80% for malignancy detection. | nih.govthieme-connect.com |
| Prospective Study | Hepatobiliary FNAC | 0.5% | Increased diagnostic yield from 85.76% to 96%. | nih.gov |
| Prospective Study | Cervical Cytology | 1% aqueous | Reduced unsatisfactory rate from 12% to 2.4%. | nih.gov |
| Comparative Study | Cytology Specimens | Conventional TB vs. Optimized TEA | Optimized TEA showed improved image quality and reduced background staining. | mdpi.com |
Mast Cell Associated Pathologies
This compound is widely used in histology and cytology to identify and quantify mast cells due to its ability to stain the highly acidic granules within their cytoplasm nih.govhistologyguide.comnih.govihcworld.comnih.govspringernature.com. These granules contain substances like heparin and histamine, which exhibit metachromasia when stained with this compound, appearing purple to red while the background stains blue nih.govhistologyguide.comnih.govihcworld.comutah.eduslideshare.net. This metachromatic property is key to their identification histologyguide.comnih.govihcworld.comutah.eduslideshare.net.
Research utilizes this compound staining to investigate the role of mast cells in various pathological conditions. The presence and distribution of mast cells are implicated in a range of diseases, including allergic inflammatory diseases, gastrointestinal diseases like irritable bowel syndrome, and certain cancers such as skin cancer, pancreatic cancer, and lymphoma nih.govspringernature.combitesizebio.com. In some instances, the presence of mast cells can be indicative of a poor prognosis nih.govspringernature.com.
Studies have employed this compound staining to examine mast cell infiltration in specific pathologies. For example, research into experimental diabetes utilized this compound to visualize and quantify mast cells in vascular tissue, revealing increased mast cell infiltration in diabetic rats compared to controls ahajournals.org. This study also noted that these mast cells expressed abundant EGF mRNA, suggesting their potential involvement in mediating tissue injury in this context ahajournals.org.
This compound staining has also been used to investigate the distribution of mast cells in tissues in relation to mechanical properties. A study examining mast cell distribution in rat skin found that mast cells are not uniformly distributed and tend to prefer regions with changes in tissue and extracellular matrix stiffness, as observed through this compound staining ijbs.com.
The ability of this compound to highlight mast cell granules makes it a valuable tool for researchers studying the involvement of these cells in immune responses, inflammation, tissue repair, angiogenesis, and various disease processes nih.govnih.govspringernature.com.
Biological Impact and Cellular Mechanisms
Interaction with Cellular Macromolecules
As a cationic dye, Toluidine Blue binds to anionic groups present in biological macromolecules, such as the phosphate (B84403) radicals in nucleic acids (DNA and RNA) and the sulfate (B86663) and carboxylate groups in proteoglycans and glycosaminoglycans (GAGs). sigmaaldrich.comnih.govnih.govresearchgate.net This electrostatic interaction is fundamental to its staining properties and its effects on cellular structures. researchgate.net Studies have shown that this compound significantly interacts with DNA at physiological pH (7.4). nih.govresearchgate.net
DNA-Protein Complexes and Chromatin Changes
This compound binding can be used to evaluate structural changes in DNA-protein complexes, particularly within chromatin. researchgate.netnih.govbibliotekanauki.pl The dye's affinity for the phosphate backbone of DNA allows it to report on the availability and proximity of free DNA phosphates, which can be influenced by chromatin condensation and the association of proteins. vetdergikafkas.orgperiodikos.com.br Changes in chromatin structure, such as decondensation, can increase the binding sites available for this compound. vetdergikafkas.orgperiodikos.com.br For instance, studies on rabbit mammary gland epithelial chromatin used this compound binding to assess structural differences between chromatin from pregnant and lactating rabbits, although the differences observed were slight. bibliotekanauki.pl In mouse testicular spermatozoa, this compound staining revealed alterations in DNA-protein complexes and chromatin packaging changes, demonstrating its sensitivity to these structural modifications. vetdergikafkas.org The degree of staining can indicate changes in chromatin condensation, with differential staining patterns representing alterations in the DNA-protein complex. vetdergikafkas.org
Effect on Nucleolus Location
This compound staining has been utilized to identify changes in the location and morphology of the nucleolus. researchgate.net The nucleolus, being rich in ribosomal RNA (rRNA), stains intensely with this compound due to the high concentration of anionic phosphate groups in RNA. nih.govbiologists.com Studies have used this compound to visualize nucleoli and associated structures like the nucleolinus, observing changes in their appearance and location during cellular processes such as germination or in response to viral infection. nih.govbiologists.compnas.org For example, this compound staining showed that in Zea mays embryonic root cells, nucleolar vacuolation occurs during imbibition and germination, suggesting a loss of material from this organelle. biologists.com Another study noted that a metachromatic compartment, the nucleolinus, stained with this compound, increased during prophase and disappeared during later stages of mitosis. pnas.org The dye's ability to highlight these RNA-rich structures makes it a valuable tool for studying nucleolar dynamics.
Cellular Response to this compound Exposure
Cellular exposure to this compound, particularly when combined with light activation in PDT, can elicit various responses, including the generation of reactive oxygen species and effects on cell viability and proliferation. mdpi.comnih.govpnas.orgpsu.eduacs.orgsci-hub.sebiorxiv.orgresearchgate.net
Reactive Oxygen Species (ROS) Production
This compound acts as a photosensitizer in PDT. mdpi.comnih.govpsu.edusci-hub.sersc.org Upon irradiation with light of an appropriate wavelength (typically in the red spectrum), this compound absorbs energy and transitions to an excited state. nih.govsci-hub.sersc.org This excited photosensitizer can then interact with molecular oxygen through Type I or Type II photochemical reactions, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, hydroxyl radicals, and singlet oxygen. nih.govrsc.org These ROS are highly reactive and can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govrsc.orgfrontiersin.org Studies have demonstrated that this compound-mediated PDT increases intracellular ROS levels, and this increase correlates with observed cell death. acs.orgsci-hub.se
Cell Viability and Proliferation Studies
The impact of this compound on cell viability and proliferation is often studied, particularly in the context of PDT. pnas.orgpsu.eduacs.orgbiorxiv.orgresearchgate.netmdpi.complos.org While this compound alone may exhibit low or no dark toxicity at certain concentrations, its photoactivation significantly reduces cell viability. psu.edusci-hub.sefrontiersin.orgmdpi.com Studies on various cell lines, including human leukaemic T cells (Jurkat), oral squamous cell carcinoma cells (HSC-3 and SCC-9), and prostate cancer cells (PC-3), have shown a dose-dependent and light-dependent decrease in cell viability following this compound-mediated PDT. psu.edusci-hub.semdpi.com For example, this compound-based PDT induced a potent phototoxic effect and apoptosis in Jurkat cells. psu.edu In prostate cancer cells, a significant reduction in cell viability (up to 89%) was observed with specific concentrations of this compound and light energy densities. sci-hub.se Conversely, some studies using this compound as a stain or in non-PDT contexts might assess cell attachment and distribution rather than direct cytotoxic effects on viability. uminho.ptresearchgate.net In certain cases, low-level light irradiation alone or this compound alone at specific concentrations have been reported to potentially increase cell viability or promote cell proliferation, suggesting complex cellular responses depending on the context and parameters used. sci-hub.seplos.org
Here is a data table summarizing some findings on this compound's effect on cell viability:
| Cell Line | This compound Concentration | Light Energy Density | Outcome (Cell Viability) | Citation |
| Jurkat cells | 0.15 µg/mL | 11 J/cm² | Decreased (DNA fragmentation up to 68%) | psu.edu |
| Jurkat cells | 0.5 µg/mL | 11 J/cm² | Decreased (DNA fragmentation up to 33%) | psu.edu |
| HSC-3 (oral cancer) | 25–200 µM | With PDT | Decreased | mdpi.com |
| SCC-9 (oral cancer) | 25–200 µM | With PDT | Decreased | mdpi.com |
| PC-3 (prostate cancer) | 100 µM | 20 J/cm² | ~89% reduction | sci-hub.se |
| FGH (human gingival fibroblasts) | ≤4 µg/mL | None (Dark) | Non-cytotoxic (~100% viability) | frontiersin.org |
| SCC-25 (oral cancer) | ≤8 µg/mL | None (Dark) | Non-cytotoxic (~100% viability) | frontiersin.org |
Subcellular Localization in Cells
The biological effects of this compound are closely linked to its distribution within the cell. As a cationic dye with affinity for anionic molecules, this compound tends to localize in areas rich in nucleic acids and other negatively charged components. sigmaaldrich.comresearchgate.net Studies investigating the subcellular localization of this compound have reported its presence in various cellular compartments. For instance, in Jurkat cells, this compound was found in the endoplasmic reticulum and Golgi regions at the time of light exposure for PDT. psu.edu Other research indicates that this compound can accumulate as blue granular structures within the cytoplasm. nih.gov The dye's affinity for RNA also suggests its potential localization in the cytoplasm and nucleolus. nih.govbiologists.compsu.edu Studies on lncRNA localization using this compound staining have shown differential distribution between nuclear and cytoplasmic compartments depending on the specific lncRNA and cell type. mdpi.com The selective accumulation of this compound in certain cellular compartments, such as dysplastic or inflammatory tissues, is exploited in diagnostic and therapeutic applications like PDT. mdpi.commdpi.com
Here is a data table summarizing some findings on this compound's subcellular localization:
| Cell Type | Localization Compartment(s) | Context/Method | Citation |
| Jurkat cells | Endoplasmic reticulum, Golgi regions | PDT studies (at time of light exposure) | psu.edu |
| Cultured cells | Cytoplasm (blue granular structures) | Comparison with Methylene (B1212753) Blue | nih.gov |
| hPDLSCs | Euchromatic nuclei, Nucleoli, Rough ER | Light microscopy of primary cultures | researchgate.net |
| Bladder Cancer cell lines | Nuclear and Cytoplasmic | ISH-RNA | mdpi.com |
| TREx-PPK1 cells | Cytosol (blue staining), Nuclei (clearer), Nucleoli (rRNA-rich) | Bright-field microscopy after staining | nih.gov |
| TREx-PPK1 cells (Induced) | Nuclear-localized spots (pink/red, polyP rich) | Bright-field microscopy after staining | nih.gov |
| Mouse testicular spermatozoa | Cell nuclei and chromosomes | After lysis and staining for chromatin analysis | periodikos.com.br |
Research on Neurodegenerative Diseases
Research into neurodegenerative diseases has explored the potential therapeutic roles of various compounds, including the dye this compound (TB). Studies have investigated its effects, particularly in its photoexcited form (PE-TB), on key pathological hallmarks such as protein aggregation and cytoskeletal dysfunction, which are implicated in conditions like Alzheimer's disease. wikipedia.orgfishersci.atuni.lusigmaaldrich.comnih.gov
Inhibition of Tau Protein Aggregation
Tau protein aggregation is a significant pathological feature in several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. fishersci.atsuprabank.org These aggregates accumulate intracellularly and contribute to neuronal toxicity. fishersci.atsuprabank.org this compound, a basic dye belonging to the phenothiazine (B1677639) family, has been investigated for its ability to inhibit this aggregation. fishersci.atuni.lunih.govsuprabank.orgnih.gov
In vitro biochemical and biophysical analyses have demonstrated that this compound can inhibit the aggregation of Tau protein. fishersci.atuni.lusigmaaldrich.comnih.govnih.gov Techniques such as Thioflavin S (ThS) fluorescence assay, SDS-PAGE, circular dichroism spectroscopy, and electron microscopy have been employed to study this effect. fishersci.atuni.lusigmaaldrich.comnih.govnih.gov These studies suggest that TB is effective in preventing the formation of higher-order Tau aggregates in a concentration-dependent manner. nih.govnih.gov
Furthermore, photoexcited this compound (PE-TB), generated by irradiating TB with light (e.g., 630 nm), has shown the capacity to disaggregate pre-formed or matured Tau fibrils. fishersci.atuni.lusigmaaldrich.comnih.gov This indicates a potential role not only in preventing aggregation but also in resolving existing pathological structures. fishersci.atuni.lusigmaaldrich.comnih.gov Methylene blue, a parent compound of this compound, has also been reported to be potent against tauopathy. fishersci.atuni.lunih.gov
Modulation of Cytoskeletal Network
Immunofluorescence studies have been used to investigate the effects of TB and PE-TB on the cytoskeleton by examining proteins like tubulin and actin. fishersci.atuni.lusigmaaldrich.comnih.gov Treatment with lower concentrations of TB (e.g., 0.5 µM) has been observed to promote a healthy cell morphology with increased neurite outgrowth and higher tubulin expression compared to untreated cells. fishersci.atuni.lunih.govnih.gov Conversely, higher concentrations (e.g., 5 µM) of both TB and PE-TB have been associated with toxicity and changes in cell morphology. fishersci.atuni.lunih.govnih.gov
PE-TB has been specifically shown to stimulate the formation of actin-rich structures, such as lamellipodia and filopodia, at non-toxic concentrations (0.5 µM). nih.govnih.gov It also differentially modulates tubulin networks. nih.govnih.gov Studies have reported an increase in the levels of End Binding protein 1 (EB1), a protein involved in microtubule dynamics, after treatment with TB and PE-TB, suggesting accelerated microtubule polymerization. nih.govnih.gov These findings highlight the potential of this compound to influence the structural integrity and dynamics of the neuronal cytoskeleton. nih.gov
In Vivo Studies in Drosophila Models
Drosophila melanogaster serves as a valuable in vivo model for studying neurodegenerative diseases, including tauopathies, as it can effectively model human Tau pathology through the overexpression of mutant Tau in the fly brain. fishersci.atuni.lusigmaaldrich.com Studies using UAS Tau E14 transgenic Drosophila models have investigated the effects of this compound, particularly its photoexcited form, on tauopathy-induced deficits. fishersci.atuni.lusigmaaldrich.comsuprabank.org
Research indicates that photoexcited this compound is potent in rescuing tauopathy in these Drosophila models. fishersci.atuni.lusigmaaldrich.com PE-TB treatment has been shown to restore survival and ameliorate memory deficits in affected flies. fishersci.atuni.lusigmaaldrich.comsuprabank.org Furthermore, PE-TB was found to reverse several neurodegenerative phenotypic disorders induced by tauopathy, including olfactory disability, impaired reproductive potentiality, memory loss, and locomotory disability. fishersci.atuni.lusigmaaldrich.com
These beneficial effects observed in Drosophila are suggested to be linked to the ability of PE-TB to suppress behavioral defects by reducing the formation of Tau aggregates in the fly brain. uni.lusigmaaldrich.com Collectively, behavioral analysis in Drosophila models supports the notion that tauopathy-induced behavioral deficits can be rescued following treatment with photoexcited this compound. uni.lusigmaaldrich.com this compound is also utilized as a histological stain in Drosophila eye sections for examining morphological signs of neurodegeneration, such as vacuolation and cell loss. fishersci.sewikiwand.com
Future Directions and Emerging Research Areas
Development of Novel Toluidine Blue Derivatives and Conjugates
Research is ongoing to synthesize modified this compound derivatives and conjugates with improved properties, such as enhanced photostability, increased singlet oxygen generation, and targeted delivery capabilities researchgate.net. These modifications aim to enhance the efficacy of TB in applications like photodynamic therapy and diagnostic staining while potentially reducing undesired effects researchgate.netnih.gov. For instance, thiol-reacting TB derivatives have been synthesized for covalent conjugation with proteins like human serum albumin, which could serve as a delivery vehicle researchgate.net. This approach exploits the tendency of activated cells to metabolize albumin, potentially leading to increased accumulation of the conjugate in diseased tissues researchgate.net.
| Derivative/Conjugate | Modification Strategy | Potential Benefit |
| Thiol-reacting TB | Covalent conjugation via thiol groups | Targeted delivery, improved pharmacokinetics researchgate.net |
| Optimized this compound (TEA) | Mixture with Eosin and Alcohol | Enhanced cellular detail, reduced background staining mdpi.comresearchgate.net |
| Improved this compound O (ITBO) | Encapsulation in nanoliposomes | Enhanced antibacterial efficacy, improved delivery nih.gov |
Studies are also exploring optimized this compound formulations, such as a mixture with Eosin and Alcohol (TEA), which has shown improved cellular detail and reduced background staining in cytology specimens compared to traditional TB staining mdpi.comresearchgate.net. This suggests that modifying the formulation can enhance the diagnostic utility of TB mdpi.comresearchgate.net.
Advanced Drug Delivery Systems for Targeted Applications
To improve the specificity and reduce potential systemic toxicity of this compound, particularly in therapeutic applications like PDT, research is focusing on advanced drug delivery systems. Nanocarriers, such as nanoparticles and nanoliposomes, are being investigated to encapsulate and deliver TB specifically to target cells or tissues nih.govnih.gov. This targeted delivery can be achieved through mechanisms like the enhanced permeation and retention (EPR) effect in tumors or by conjugating targeting ligands to the nanocarriers nih.gov.
Studies have demonstrated that loading TB into nanocarriers can improve its anticancer PDT effects and ameliorate dark toxicity nih.gov. For example, DNA nanogels have been explored as effective TB delivery vehicles for anticancer PDT nih.gov. Magnetic chitosan (B1678972) nanoparticles have also been synthesized to carry TB, allowing for controlled drug release potentially triggered by external stimuli like an alternating magnetic field nih.gov. Nanoliposome-encapsulated Improved this compound O (NLITBO) has shown promising antibacterial efficacy, suggesting the potential of liposomal formulations for targeted antimicrobial applications nih.gov.
| Delivery System | Mechanism | Potential Application | Research Finding |
| Nanocarriers (general) | EPR effect, targeted ligands | Cancer PDT, reduced toxicity | Improved anticancer effects, ameliorated dark toxicity nih.gov |
| DNA Nanogels | Encapsulation | Anticancer PDT | Effective delivery vehicle demonstrated nih.gov |
| Magnetic Chitosan Nanoparticles | Magnetic field-controlled release | Controlled drug delivery | Successfully synthesized and showed controlled release of TB nih.gov |
| Nanoliposomes (NLITBO) | Encapsulation | Antimicrobial (e.g., S. mutans) | Demonstrated antibacterial efficacy nih.gov |
These advanced delivery systems aim to concentrate TB at the site of action, enhancing therapeutic efficacy while minimizing exposure to healthy tissues.
Integration with Imaging Technologies for Enhanced Diagnostics
Integrating this compound staining with advanced imaging technologies is an emerging area aimed at improving diagnostic accuracy and providing more detailed information about tissue morphology and cellular changes. While TB staining is a valuable adjunct for identifying potentially malignant lesions, its interpretation can sometimes be subjective nih.govjptcp.comnih.gov. Combining TB staining with techniques such as autofluorescence imaging (like VELscope) or optical coherence tomography (OCT) holds promise for enhancing the visualization and characterization of lesions waocp.comresearchgate.netnih.gov.
Studies have compared the efficacy of TB staining with autofluorescence imaging for detecting dysplastic changes, with results suggesting that combining modalities could improve diagnostic accuracy researchgate.netnih.gov. Research is also exploring non-contact, non-invasive spectroscopic techniques that exploit the interaction of TB with DNA for quantitative detection of oral cancer frontiersin.org. A prototype device, "Oral-O-Scope," has been developed and shown potential in preliminary clinical studies for measuring malignancy, although extensive trials are needed for statistical significance frontiersin.org. This compound staining has also been found useful in conjunction with ultra-high-magnification observation techniques, such as endocytoscopy, for diagnosing the extent of certain cancers by highlighting areas with increased nuclear density and atypia researchgate.net.
| Imaging Technology | Integration Approach | Potential Diagnostic Benefit | Research Insight |
| Autofluorescence Imaging (VELscope) | Adjunctive use with TB staining | Enhanced visualization of lesions | Studies compare efficacy, suggest potential for improved accuracy with combined use researchgate.netnih.gov |
| Optical Coherence Tomography (OCT) | Combined with TB staining | Improved characterization and staging of lesions | Explored for enhanced visualization and diagnosis waocp.comresearchgate.net |
| Spectroscopic Techniques | Exploiting TB-DNA interaction | Quantitative detection of malignancy, non-invasive assessment | Prototype developed ("Oral-O-Scope") showing potential in preliminary studies frontiersin.org |
| Endocytoscopy (Ultra-high magnification) | TB staining prior to observation | Detailed visualization of cellular atypia, defining lesion extent | Found useful for diagnosing extent of cancers by highlighting nuclear changes researchgate.net |
This integration aims to provide clinicians with more objective and detailed information, potentially leading to earlier and more accurate diagnoses.
Exploration in New Therapeutic Modalities
Beyond its established use in PDT for certain conditions, the therapeutic potential of this compound is being explored in new modalities and against different targets. Research is investigating its efficacy in antimicrobial PDT against a wider range of pathogens, including bacteria and fungi implicated in various infections nih.govnih.govnih.govresearchgate.net. Studies have shown promising results for TB-mediated PDT against Vibrio vulnificus wound infections in mice and Leishmania major parasites in vitro nih.govnih.gov.
Furthermore, researchers are exploring the potential of TB and its derivatives in inhibiting protein aggregation, a key factor in neurodegenerative diseases like Alzheimer's acs.org. Photoexcited this compound has shown inhibitory effects on Tau protein aggregation in vitro acs.org. The combination of TB with other photosensitizers, such as Methylene (B1212753) Blue, is also being investigated for synergistic therapeutic effects against cancers like oral squamous cell carcinoma mdpi.com. The use of salivary components, like histatins, to enhance the production of reactive oxygen species by TB in PDT is another area of emerging research researchgate.netfrontiersin.org.
| Therapeutic Modality/Target | Research Focus | Potential Application | Research Finding |
| Antimicrobial PDT | Efficacy against various pathogens (V. vulnificus, L. major, S. mutans) | Treatment of infections (wound, parasitic, oral) | Promising results in animal models and in vitro studies nih.govnih.govnih.gov |
| Inhibition of Protein Aggregation | Effect on Tau protein aggregation | Potential for neurodegenerative disease treatment (e.g., Alzheimer's) | Photoexcited TB showed inhibitory effects in vitro acs.org |
| Combination Therapy (with Methylene Blue) | Synergistic effects against cancer cells | Enhanced cancer treatment (e.g., OSCC) | Synergistic effects observed in vitro mdpi.com |
| Histatin-Enhanced PDT | Increasing ROS production for PDT efficacy | Improved outcomes in PDT | Salivary histatins shown to enhance ROS production by TB researchgate.netfrontiersin.org |
These explorations highlight the versatility of this compound and its potential for application in diverse therapeutic areas beyond its current uses.
Standardized Protocols for Clinical Translation
A critical aspect of advancing the clinical utility of this compound is the development and adoption of standardized protocols for its application. Variability in staining procedures, dye concentration, pH, and staining time can influence the specificity and intensity of TB staining, leading to inconsistent results across studies and clinical settings biognost.comnih.govnih.gov.
Efforts are underway to establish well-controlled, standardized protocols for TB staining in various applications, such as the assessment of chondrogenesis nih.gov. For diagnostic applications, particularly in oral cancer screening, there is a need for standardized guidelines that define optimal concentrations, application techniques (e.g., rinse protocols), and interpretation criteria to improve consistency and reliability nih.govmdpi.comresearchgate.netgoogle.combirmingham.ac.uk. The lack of standardized methods for setting cut-off values in studies comparing TB staining with histopathology also contributes to inconsistent results nih.gov.
Regulatory bodies and professional organizations are encouraged to support the development of evidence-based guidelines to facilitate the integration of TB-mediated techniques, such as PDT, into routine clinical practice mdpi.com. Standardized protocols are essential for conducting large-scale randomized controlled trials necessary to fully establish the clinical utility and cost-effectiveness of TB applications and promote their widespread adoption mdpi.comresearchgate.netbirmingham.ac.uk.
| Area of Application | Need for Standardization | Impact of Standardization |
| Histological Staining (general) | Staining procedure, dye concentration, pH, time, dehydration | Improved specificity and intensity, consistent results biognost.comnih.gov |
| Diagnostic Staining (e.g., oral lesions) | Concentration, application technique, interpretation criteria | Enhanced consistency and reliability, improved diagnostic accuracy nih.govmdpi.comresearchgate.netbirmingham.ac.uk |
| Photodynamic Therapy | Light parameters, photosensitizer dosage, administration | Optimized efficacy and consistency, facilitated clinical integration mdpi.comresearchgate.net |
| Research Studies | Methodology for comparison with gold standards, cut-off values | Reduced variability in results, improved comparability and reliability of findings nih.gov |
Standardization will be crucial for ensuring the reliable and effective use of this compound as it moves from research into broader clinical application.
Q & A
Q. What are the standard protocols for Toluidine Blue staining in histopathology, and how do they vary across tissue types?
this compound (TB) is widely used as a metachromatic dye for rapid staining of nucleic acids and acidic tissue components. A basic protocol involves:
- Fixation : Paraffin-embedded or frozen sections are deparaffinized and rehydrated (ethanol series) before staining.
- Staining : Apply 0.02–1% aqueous TB solution (pH adjusted to 3.0–4.0 with acetic acid) for 30 seconds to 2 minutes .
- Rinsing : Remove excess dye with distilled water and dehydrate with ethanol/xylene for permanent mounting .
Variations exist: - For mast cells , extend staining to 10 minutes to highlight cytoplasmic granules .
- For bone tissue , combine TB with basic fuchsine to distinguish mineralized vs. unmineralized regions .
Q. What is the diagnostic sensitivity and specificity of this compound in detecting oral squamous cell carcinoma (OSCC)?
TB demonstrates variable performance:
- Sensitivity : 77% for detecting invasive carcinomas (0% false negatives) but lower for dysplasias .
- Specificity : 67%, with false positives in inflammatory lesions (e.g., lichen planus) due to nonspecific binding .
- Comparative studies show TB (100% sensitivity) outperforms 5% acetic acid (83.3%) in OSCC detection, particularly when correlated with p53 overexpression (χ²=6.618, p<0.05) .
Advanced Research Questions
Q. How can this compound staining protocols be optimized for novel research applications (e.g., neurodegenerative or reproductive studies)?
- Neurodegenerative research : TB inhibits Tau protein aggregation at 0.5 µM (non-toxic dose) and disrupts pre-formed fibrils under photoexcitation (630 nm light). Adjust concentrations >5 µM for cytotoxicity assays .
- Sperm chromatin assessment : Use TB at pH 4.0 to assess DNA compaction. High chromatin decondensation correlates with poor ART outcomes .
- Tissue-specific adjustments : For neural tissues, reduce staining time to 1 minute to avoid over-saturation .
Q. Does this compound retention correlate with molecular biomarkers of disease progression?
Yes. TB retention is linked to:
- High-risk oral premalignant lesions (OPLs) : TB-positive lesions show a 6-fold higher cancer risk (p=0.0008) and associate with microsatellite instability (e.g., 9p, 17p loss) .
- p53 overexpression : TB staining aligns with p53+ OSCC lesions (83.3% concordance), suggesting utility in pre-screening for molecular testing .
- Mast cell activation : TB intensity correlates with tryptase levels in allergic inflammation models .
Q. How does this compound compare to immunohistochemistry (IHC) or advanced imaging in research settings?
- Advantages : Low cost, rapid results (~5 minutes vs. hours for IHC), and compatibility with RNA preservation in laser microdissection .
- Limitations : Lower specificity (67%) compared to IHC (100% for H. pylori detection; κ=0.000, p<0.05) .
- Synergy : Use TB for preliminary screening followed by IHC for biomarker validation .
Q. What methodological precautions are critical for reproducible this compound staining?
- pH control : Acidic pH (3.0–4.0) enhances nucleic acid binding; deviations alter metachromatic properties .
- Fixation time : Under-fixation causes dye diffusion; optimize for tissue type (e.g., 24 hours for mast cells ).
- Batch validation : Commercial TB varies in zinc content (CAS 6586-04-5); validate each lot for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
